Product packaging for ZINC;fluorobenzene;iodide(Cat. No.:)

ZINC;fluorobenzene;iodide

Cat. No.: B1632011
M. Wt: 287.4 g/mol
InChI Key: UEHRMZUVCBJTTI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Organozinc Reagents

The journey of organozinc chemistry began in 1849 with a serendipitous discovery by English chemist Edward Frankland. While attempting to prepare the free ethyl radical by heating ethyl iodide with zinc metal, he synthesized diethylzinc (B1219324), the first compound to feature a carbon-zinc sigma bond. organic-chemistry.orgnih.gov This seminal work not only laid the foundation for organometallic chemistry but also contributed significantly to the development of the theory of chemical valence. organic-chemistry.org

Early explorations into the reactivity of organozinc compounds were carried out by Frankland and his students, who investigated their reactions with various esters. organic-chemistry.org A significant advancement came from the laboratory of Aleksandr Mikhailovich Butlerov, where his student Aleksandr Mikhailovich Zaitsev pioneered the synthesis of tertiary alcohols using alkylzinc reagents. organic-chemistry.org This work was further expanded by Zaitsev's own student, Yegor Yegorovich Vagner, to include aldehydes and formate (B1220265) esters. organic-chemistry.org

A landmark development in the application of organozinc reagents was the Reformatsky reaction , discovered by Sergey Nikolaevich Reformatsky in 1887. organic-chemistry.orgnih.govwikipedia.org This reaction involves the treatment of an α-haloester with an aldehyde or ketone in the presence of zinc to form a β-hydroxyester. nih.govwikipedia.org A key advantage of the Reformatsky reaction is that the organozinc intermediate, a zinc enolate, can be generated in situ, avoiding the need to isolate the often pyrophoric organozinc compound. organic-chemistry.orgnih.gov

The 20th century witnessed further expansion of the utility of organozinc reagents, culminating in the development of the Negishi coupling reaction by Ei-ichi Negishi and his coworkers in the 1970s. researchgate.netorganic-chemistry.orgnih.gov This powerful palladium- or nickel-catalyzed cross-coupling reaction joins organozinc compounds with various organic halides, providing a highly efficient and versatile method for forming carbon-carbon bonds. organic-chemistry.orgnih.gov The significance of this work was recognized with the 2010 Nobel Prize in Chemistry, shared by Negishi, Richard F. Heck, and Akira Suzuki. researchgate.net The Negishi coupling has become an indispensable tool in organic synthesis, including in industrial applications for the preparation of pharmaceutical intermediates. wikipedia.orgresearchgate.net

Table 1: Key Milestones in the History of Organozinc Chemistry

YearDiscoverer/DeveloperKey DevelopmentSignificance
1849Edward FranklandSynthesis of diethylzincFirst organozinc compound; foundational for organometallic chemistry. organic-chemistry.orgnih.gov
1887Sergey ReformatskyThe Reformatsky ReactionIn situ generation of zinc enolates for C-C bond formation. organic-chemistry.orgnih.govwikipedia.org
1977Ei-ichi NegishiThe Negishi CouplingPd- or Ni-catalyzed cross-coupling of organozinc reagents with organic halides. researchgate.netorganic-chemistry.orgnih.gov
2010Ei-ichi Negishi, et al.Nobel Prize in ChemistryRecognition of the profound impact of palladium-catalyzed cross-couplings. researchgate.net

Significance of Organofluorine Chemistry in Contemporary Organic Synthesis

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. organic-chemistry.orgnih.gov This has led to the rise of organofluorine chemistry as a critical field in modern organic synthesis, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. organic-chemistry.orgmdpi.com

The unique properties of fluorine, such as its high electronegativity and small size, impart several desirable characteristics to organic compounds. researchgate.net In medicinal chemistry, the incorporation of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target protein. researchgate.netresearchgate.net It is estimated that approximately 20% of all pharmaceuticals contain fluorine, including blockbuster drugs like the antidepressant Prozac (fluoxetine) and the cholesterol-lowering medication Lipitor (atorvastatin). wikipedia.org

In materials science, fluorinated compounds are used to create polymers with high thermal stability and chemical resistance, such as Teflon. organic-chemistry.orgnih.gov The electronic effects of fluorine also play a crucial role in the development of advanced materials like liquid crystals and organic light-emitting diodes (OLEDs). nih.govnih.gov

The synthesis of fluorinated aromatic compounds is of particular importance, as these motifs are prevalent in many biologically active molecules. organic-chemistry.orgnih.gov The development of efficient methods for the introduction of fluorine into aromatic rings is an active area of research, with techniques ranging from electrophilic and nucleophilic fluorination to transition metal-catalyzed approaches. organic-chemistry.org

Overview of Fluorophenylzinc Iodide within the Landscape of Aryl Organozinc Halides

Fluorophenylzinc iodide belongs to the class of heteroleptic organozinc halides, with the general formula RZnX, where R is an organic group and X is a halogen. Specifically, it is an arylzinc halide, where the organic group is a fluorophenyl ring. These reagents are key intermediates in a variety of organic transformations, most notably the Negishi cross-coupling reaction. wikipedia.orgorganic-chemistry.org

The synthesis of arylzinc halides can be achieved through several methods. The most direct route is the oxidative addition of zinc metal to an aryl halide. Aryl iodides are typically the most reactive substrates for this transformation. The reactivity of the zinc metal can be enhanced through various activation methods, such as the use of 1,2-dibromoethane (B42909) or by preparing highly reactive Rieke zinc.

Fluorophenylzinc iodide reagents, including the ortho-, meta-, and para-isomers, are valuable building blocks for the synthesis of fluorinated biaryls and other complex fluorinated molecules. The presence of the fluorine atom can influence the reactivity of the organozinc reagent and the properties of the final product. These reagents are typically prepared in situ and used directly in subsequent reactions, such as Negishi couplings with other aryl halides. organic-chemistry.org The choice of catalyst, often a palladium or nickel complex with specific ligands, is crucial for achieving high yields and selectivity in these cross-coupling reactions. organic-chemistry.orgnih.gov

The table below provides a summary of the different isomers of fluorophenylzinc iodide.

Table 2: Isomers of Fluorophenylzinc Iodide

IsomerChemical StructureCAS Number
2-Fluorophenylzinc iodideFc1ccccc1[Zn]I186000-41-9 capes.gov.br
3-Fluorophenylzinc iodideFc1cccc(c1)[Zn]I307496-28-2
4-Fluorophenylzinc iodideFc1ccc(cc1)[Zn]I674346-88-4 umn.edu

The subsequent sections of this article will provide a more detailed examination of the synthesis, properties, and applications of the specific chemical compound "ZINC;fluorobenzene (B45895);iodide," with a focus on its role in modern organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4FIZn B1632011 ZINC;fluorobenzene;iodide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4FIZn

Molecular Weight

287.4 g/mol

IUPAC Name

zinc;fluorobenzene;iodide

InChI

InChI=1S/C6H4F.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1

InChI Key

UEHRMZUVCBJTTI-UHFFFAOYSA-M

SMILES

C1=CC=C([C-]=C1)F.[Zn+2].[I-]

Canonical SMILES

C1=CC=C([C-]=C1)F.[Zn+2].[I-]

Origin of Product

United States

Mechanistic Insights into the Formation and Reactivity of Fluorophenylzinc Iodide

Reaction Pathway Elucidation for Zinc Insertion and Halogen-Zinc Exchange

Role of Oxidative Addition in Organozinc Formation and Rate-Determining Steps

The initial and often rate-determining step in the formation of fluorophenylzinc iodide is the oxidative addition of the carbon-iodine bond of fluorobenzene (B45895) iodide to the metallic zinc surface. riekemetals.com This process involves the insertion of a zinc atom into the C–I bond, leading to the formation of the organozinc reagent. riekemetals.com

The mechanism of this oxidative addition has been the subject of considerable study. While a concerted, two-electron process is one possibility, evidence often points towards a pathway involving single-electron transfer (SET) steps, especially for alkyl halides. nih.govnih.gov For aryl halides like fluorobenzene iodide, the reaction likely proceeds through a series of steps on the zinc surface. The relative rates of oxidative addition for aryl halides follow the trend I > Br > Cl, consistent with the C-X bond strength. wikipedia.orglibretexts.org

Influence of Solvent Coordination on Reaction Kinetics and Yields (e.g., THF vs. DME vs. Toluene)

The choice of solvent plays a paramount role in the synthesis of fluorophenylzinc iodide, profoundly affecting reaction kinetics, yields, and the stability of the organozinc product. nih.govrsc.org Solvents influence the reaction by coordinating to the zinc center, which alters the electronic and steric environment of the reagent. rsc.org

Coordinating Solvents (THF, DME): Ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME) are commonly used. rsc.org They are Lewis bases that coordinate to the Lewis acidic zinc atom in the organozinc halide. wikipedia.org This coordination stabilizes the organozinc species in solution. rsc.org DME, being a bidentate ligand, can form more stable chelate complexes with the zinc center compared to the monodentate THF. rsc.org This enhanced coordination can lead to different reactivity profiles. For instance, studies on uncatalyzed conjugate additions of organozinc halides found that reactions proceeded in excellent yield in DME but not in THF, a difference attributed to DME's ability to stabilize a key transition state involving two organozinc moieties. rsc.org

Polar Aprotic Solvents (DMF, DMSO): Historically, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) were required for efficient organozinc formation, especially before the widespread use of activating agents like LiCl. nih.govnih.gov These highly polar solvents are believed to accelerate the initial oxidative addition step, possibly by stabilizing transient charged intermediates that may form during a single-electron transfer pathway. nih.gov Direct imaging studies have shown that DMSO leads to a much faster generation of surface-bound organozinc intermediates compared to THF. nih.gov

Non-coordinating Solvents (Toluene): In non-coordinating solvents like toluene, organozinc halides have limited solubility and stability, often leading to aggregation and precipitation. researchgate.net While palladium-catalyzed cross-coupling reactions can be performed in toluene, the formation of the organozinc reagent itself is typically less efficient without a coordinating co-solvent or additive. princeton.edu

The following table summarizes the general effects of different solvent types on the formation of organozinc reagents.

Solvent TypeExample(s)Primary Mechanistic InfluenceEffect on Kinetics/Yield
Coordinating (Monodentate) THFStabilizes organozinc in solution via coordination.Moderate to good rates and yields, often requires activators.
Coordinating (Bidentate) DMEForms stable chelate complexes, can alter transition states.Can lead to significantly enhanced rates and yields compared to THF. rsc.org
Polar Aprotic DMSO, DMFAccelerates the oxidative addition step on the zinc surface. nih.govnih.govHigh efficiency and fast rates, but can cause compatibility issues. nih.gov
Non-coordinating ToluenePoor solubilization and stabilization of organozinc species.Generally low efficiency for reagent formation unless co-solvents are used.

Reaction Mechanisms of Fluorophenylzinc Iodide in Carbon-Carbon Bond Formation

Fluorophenylzinc iodide is a valuable nucleophile for creating new carbon-carbon bonds, most notably through palladium-catalyzed cross-coupling reactions, but also in transition-metal-free pathways.

Palladium-Catalyzed Cross-Coupling Mechanisms (e.g., Negishi Cycle)

The Negishi cross-coupling reaction is a powerful method for C-C bond formation that couples an organozinc compound with an organic halide or triflate, catalyzed by a palladium or nickel complex. wikipedia.orgnumberanalytics.com The reaction with fluorophenylzinc iodide proceeds through a well-established catalytic cycle. chemistnotes.comresearchgate.net

The generally accepted mechanism involves three primary steps:

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide, Ar'-Br). chemistnotes.comresearchgate.net This step oxidizes the palladium from Pd(0) to a Pd(II) species, forming a square-planar intermediate, [Ar'-Pd(II)-Br(L)₂]. libretexts.orgresearchgate.net

Transmetalation: The organozinc reagent, fluorophenylzinc iodide (F-Ph-ZnI), then transfers its fluorophenyl group to the palladium center, displacing the bromide. numberanalytics.comchemistnotes.com This step, known as transmetalation, is a key feature of the Negishi reaction and results in a new diorganopalladium(II) intermediate, [(F-Ph)-Pd(II)-Ar'(L)₂]. The exact nature of the transferring zinc species (RZnX, R₂Zn, or a zincate complex) can influence the rate of this step. nih.gov

Reductive Elimination: In the final step, the two organic groups (fluorophenyl and Ar') on the palladium(II) center couple and are eliminated from the metal complex, forming the desired biaryl product (F-Ph-Ar'). researchgate.net This reductive elimination step regenerates the catalytically active Pd(0) species, which can then enter another cycle. chemistnotes.com

The following table outlines the fundamental steps of the Negishi catalytic cycle.

StepDescriptionChange in Pd Oxidation StateKey Intermediate(s)
Oxidative Addition Pd(0) catalyst inserts into the Ar-X bond of the electrophile.0 → +2[Ar-Pd(II)-X(L)₂]
Transmetalation The organic group from the organozinc reagent replaces the halide on the Pd(II) center.+2 → +2[Ar-Pd(II)-R(L)₂]
Reductive Elimination The two organic groups are coupled and released, forming the final product.+2 → 0Pd(0)(L)₂ (regenerated)

Transition-Metal-Free Cross-Coupling Mechanistic Pathways (e.g., Sɴ1-type)

While less common than palladium-catalyzed methods, transition-metal-free cross-coupling reactions involving organozinc reagents have emerged as a significant area of research. These reactions offer potential advantages in terms of cost and toxicity. The mechanisms for these transformations are diverse and distinct from the catalytic cycles involving transition metals.

One plausible pathway for the reaction of a highly reactive electrophile with fluorophenylzinc iodide could involve a mechanism with Sɴ1 (Substitution Nucleophilic Unimolecular) characteristics. The Sɴ1 mechanism is typically a two-step process. masterorganicchemistry.comnumberanalytics.com

Formation of a Carbocation: The reaction is initiated by the slow, rate-determining departure of a leaving group from the electrophile, resulting in the formation of a carbocation intermediate. masterorganicchemistry.comnumberanalytics.com This pathway is favored for substrates that can form stable carbocations (e.g., tertiary, benzylic, or allylic halides).

Nucleophilic Attack: The carbocation is a potent electrophile and is rapidly attacked by the nucleophile. masterorganicchemistry.com In this context, the fluorophenylzinc iodide (or a related species from the Schlenk equilibrium) would act as the nucleophile, donating the fluorophenyl group to the carbocation to form the new C-C bond.

It is important to note that true Sɴ1 reactions with organometallic reagents are just one of several possibilities in transition-metal-free couplings. Other pathways, such as those involving radical intermediates or nucleophilic aromatic substitution (SɴAr), are also prevalent, particularly for aryl-aryl couplings. acs.org For instance, base-promoted homolytic aromatic substitution (HAS) can occur where an aryl radical is generated and adds to an arene. acs.org The specific pathway is highly dependent on the substrates, solvent, and any additives or initiators used. acs.orgresearchgate.net

Uncatalyzed Conjugate Addition Mechanisms Involving Organozinc Moieties

The conjugate addition of organometallic reagents to electron-deficient alkenes is a cornerstone of carbon-carbon bond formation in organic chemistry. wikipedia.org While often requiring a catalyst, recent studies have unveiled a potent, uncatalyzed pathway for the conjugate addition of organozinc halides to α,β-unsaturated ketones (enones). nih.govrsc.org

A significant breakthrough in this area demonstrated that both aryl- and alkylzinc halides, prepared through the direct insertion of zinc into organic halides in the presence of lithium chloride, can undergo conjugate addition to non-enolizable unsaturated ketones with excellent yields. nih.govrsc.org A critical factor for the success of this uncatalyzed reaction is the choice of solvent. The use of 1,2-dimethoxyethane (DME) is essential, as the reaction does not proceed effectively in tetrahydrofuran (THF), a very similar ether-based solvent. nih.gov

Initial investigations using diffusion NMR spectroscopy revealed that the organozinc species exhibit considerable aggregation in both DME and THF. nih.govrsc.org This finding prompted a deeper mechanistic inquiry using Density Functional Theory (DFT) calculations. The computational studies uncovered an unexpected reaction mechanism where the coordinating ability of DME plays a pivotal role. DME stabilizes a transition state that involves two organozinc moieties, effectively lowering the activation energy of the reaction compared to when THF is used as the solvent. nih.govrsc.org This stabilization accounts for the rapid and quantitative nature of the reactions observed experimentally in DME. nih.gov

The proposed mechanism suggests that one organozinc molecule acts as the nucleophile, while a second organozinc species functions as a Lewis acid, activating the enone. This cooperative effect, facilitated by the bidentate coordination of DME, is what drives the reaction forward without the need for an external catalyst. nih.govrsc.org The general applicability of this method has been demonstrated with a variety of alkyl and aryl zinc halides and differently structured ketones, all under mild conditions. nih.gov For instance, arylzinc iodides with electron-withdrawing groups on the phenyl ring react similarly to phenylzinc iodide, providing the conjugate addition products in high yields and short reaction times. nih.gov

Table 1: Uncatalyzed Conjugate Addition of Arylzinc Iodides to (E)-Chalcone in DME. nih.gov

EntryAryl Group (Ar in ArZnI)Temperature (°C)Time (h)Yield (%)
1Phenyl25195
24-Fluorophenyl25194
34-(Trifluoromethyl)phenyl25196
42-Thienyl50285

Mechanistic Studies of Lewis Acidic Zinc Iodide in Barbier-Type Reactions

The Barbier reaction is a valuable organometallic transformation that involves the reaction of an alkyl halide, a carbonyl compound, and a metal, typically producing a primary, secondary, or tertiary alcohol. wikipedia.org A key distinction from the Grignard reaction is that the organometallic species in the Barbier reaction is generated in situ. wikipedia.org This one-pot nature is particularly advantageous when the organometallic reagent is unstable. nrochemistry.com Zinc is a commonly used metal in these reactions due to its relatively low cost and tolerance to moisture, which in many cases allows the reaction to be performed in aqueous media. wikipedia.orgnih.gov

The mechanism of the Barbier reaction has been a subject of extensive study, with proposals including a radical pathway initiated by single electron transfer (SET) from the metal surface to the alkyl halide, or a concerted polar mechanism. nrochemistry.com In the context of using zinc, the reaction involves the formation of an organozinc halide, such as fluorophenylzinc iodide, which then acts as the nucleophile.

The role of the zinc halide, specifically zinc iodide (ZnI₂), extends beyond simply being a byproduct of the organozinc formation. ZnI₂ is a known Lewis acid and can catalyze various organic transformations. wikipedia.org In the Barbier reaction, the Lewis acidity of the zinc center in the organozinc reagent, or of the zinc iodide salt itself, is crucial for activating the carbonyl substrate. acs.org By coordinating to the carbonyl oxygen, the zinc species increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the organozinc reagent. acs.org

Some studies propose a dinuclear zinc pathway, where one zinc center acts as a Lewis acid to activate the electrophile, while the other participates in the nucleophilic delivery. acs.org This cooperative activation within the same chiral environment can lead to highly effective and stereoselective bond formation. acs.org While the precise mechanism can be complex and substrate-dependent, the function of zinc iodide as a Lewis acid to activate the carbonyl group is a widely accepted mechanistic feature. wikipedia.orglibretexts.org This is exemplified in zinc-mediated aqueous Barbier-Grignard reactions of cyclic allylic bromides with various aldehydes and ketones, which afford homoallylic alcohols in good yields. nih.gov

Table 2: Zinc-Mediated Aqueous Barbier-Type Reaction of 3-Bromocyclohexene with Various Carbonyl Compounds. nih.gov

EntryCarbonyl CompoundProduct Yield (%)
1Benzaldehyde87
24-Methoxybenzaldehyde90
3Acetophenone75
4Cyclohexanone<10

Applications of Fluorophenylzinc Iodide in Advanced Organic Synthesis

Cross-Coupling Reactions Involving Fluorophenylzinc Iodide

Fluorophenylzinc iodide is a key participant in several types of cross-coupling reactions, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. These reactions are catalyzed by transition metals, most commonly palladium or nickel complexes. wikipedia.org

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a powerful tool for carbon-carbon bond formation. wikipedia.org Fluorinated aryl zinc iodides, such as fluorophenylzinc iodide, are effective nucleophiles in this reaction, allowing for the synthesis of fluorinated biaryl compounds. These compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. The reaction's versatility allows for the coupling of sp2-hybridized carbon atoms, making it a valuable method for creating complex aromatic structures. wikipedia.org

The general scheme for a Negishi coupling reaction is as follows:

R-X + R'-ZnI → R-R' + ZnIX

Where R and R' are organic substituents, X is a halide, and a palladium or nickel catalyst is used.

A significant advantage of the Negishi coupling is its broad substrate scope and high degree of functional group tolerance. researchgate.net Organozinc reagents, including fluorophenylzinc iodide, are generally less reactive than other organometallic reagents like Grignard or organolithium reagents. This reduced reactivity allows for the presence of various functional groups on the coupling partners without undesired side reactions.

Research has demonstrated that Negishi couplings involving arylzinc iodides can tolerate a wide array of functional groups, including esters, nitriles, ketones, and even other halide atoms. researchgate.netmdpi.com This tolerance is crucial for the synthesis of complex, polyfunctional molecules, as it obviates the need for extensive protecting group strategies. The reaction conditions are typically mild, further contributing to its compatibility with sensitive substrates. researchgate.net The choice of catalyst and ligands can be optimized to enhance the reaction's efficiency and selectivity for specific substrates.

Table 1: Examples of Functional Groups Tolerated in Negishi Coupling Reactions

Functional GroupTolerance Level
EstersHigh
NitrilesHigh
KetonesModerate to High
AldehydesModerate
AmidesHigh
EthersHigh
Other Halides (Cl, Br)High

This table provides a general overview. Specific reaction conditions may influence the tolerance of certain functional groups.

A notable application of the Negishi coupling is in the synthesis of chalcones, which are precursors to a wide variety of biologically active flavonoids. The acylative Negishi coupling involves the reaction of an organozinc reagent with an acyl chloride. mdpi.com When fluorophenylzinc iodide is used as the organozinc component, this method provides a direct route to fluorinated chalcones. mdpi.comunipi.it

The synthesis of fluorinated chalcones via acylative Negishi coupling has been shown to be effective, tolerating various substituents on both the arylzinc iodide and the cinnamoyl chloride. mdpi.com This methodology allows for a modular approach to a diverse range of fluorinated chalcones, which have been investigated for their potential as 5-lipoxygenase inhibitors and for their antitumor activities. mdpi.comnih.gov The reaction conditions are optimized to minimize side reactions, such as the reaction of the organozinc reagent with the solvent. mdpi.comresearchgate.net

Table 2: Selected Examples of Synthesized Fluorinated Chalcones via Acylative Negishi Coupling

Arylzinc IodideAcyl ChlorideProduct
4-Fluorophenylzinc iodideCinnamoyl chloride4'-Fluorochalcone
2-Fluorophenylzinc iodide4-Methoxycinnamoyl chloride2'-Fluoro-4-methoxychalcone
3-Fluorophenylzinc iodide3,4-Dichlorocinnamoyl chloride3'-Fluoro-3,4-dichlorochalcone

The yields and specific reaction conditions for these syntheses can be found in the cited literature.

The Fukuyama coupling is another palladium-catalyzed cross-coupling reaction that forms ketones from a thioester and an organozinc reagent. wikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions and high chemoselectivity, tolerating a wide range of functional groups. wikipedia.org The use of fluorinated organozinc species, such as fluorophenylzinc iodide, in Fukuyama couplings allows for the synthesis of fluorinated ketones.

The mechanism of the Fukuyama coupling is thought to involve the oxidative addition of the thioester to the palladium(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the ketone. wikipedia.org Nickel catalysts can also be employed in Fukuyama couplings. wikipedia.orgjk-sci.com The reaction's compatibility with various functional groups makes it a valuable tool in the synthesis of complex molecules, including natural products. wikipedia.org

Beyond the well-established Negishi and Fukuyama couplings, fluorophenylzinc iodide can participate in other transition-metal-catalyzed reactions. These reactions often leverage the unique reactivity of the carbon-fluorine bond.

Nickel catalysts have emerged as powerful tools for the activation of strong carbon-fluorine (C-F) bonds. researchgate.net In certain contexts, reactions involving fluorophenylzinc iodide may proceed via a pathway that involves the activation and subsequent transformation of the C-F bond. Hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, is one such transformation that can be catalyzed by nickel complexes. chemrxiv.orgchemrxiv.org

While the primary role of fluorophenylzinc iodide is typically as a nucleophilic coupling partner, the presence of a nickel catalyst can open up alternative reaction pathways. For instance, nickel-catalyzed processes can lead to the selective hydrodefluorination of polyfluorinated aromatic compounds. chemrxiv.orgchemrxiv.org This type of reaction is significant for the synthesis of partially fluorinated building blocks, which are valuable in various fields. The mechanism of these reactions can be complex, sometimes involving radical intermediates. rsc.org

Other Transition-Metal-Catalyzed Cross-Couplings

Palladium-Catalyzed Carbon-Nitrogen Cross-Coupling of Aryl Iodides

Palladium-catalyzed cross-coupling reactions represent a powerful method for forging carbon-heteroatom bonds. researchgate.net The use of fluorophenylzinc iodide in this context allows for the introduction of a fluorophenyl moiety onto a nitrogen-containing substrate. While the general scope of palladium-catalyzed C-N coupling is broad, the specific application of fluorophenylzinc iodide with aryl iodides is a nuanced process. researchgate.netnih.gov The success of these reactions often hinges on the careful selection of ligands and reaction conditions to overcome challenges such as the inhibitory effects of iodide byproducts. researchgate.net The development of specialized catalyst systems, often employing bulky biarylphosphine ligands, has been crucial in achieving high yields for the coupling of aryl iodides with a variety of amines. researchgate.net

Table 1: Key Factors in Palladium-Catalyzed C-N Cross-Coupling

FactorDescription
Catalyst Palladium complexes with bulky, electron-rich phosphine (B1218219) ligands are often employed. researchgate.netnih.gov
Ligand Biarylphosphine ligands have shown particular efficacy in promoting the coupling of aryl iodides. researchgate.net
Solvent The choice of solvent can be critical in managing the solubility of byproducts that may inhibit the catalyst. researchgate.net
Base Weak, soluble bases are often preferred to ensure tolerance of a wide range of functional groups. researchgate.net
Iron-Mediated Electrophilic Amination of Organozinc Halides

A significant advancement in the synthesis of secondary amines involves the iron-mediated electrophilic amination of organozinc halides, including fluorophenylzinc iodide. nih.govcornell.edunih.gov This method utilizes an iron salt, typically iron(III) chloride, to activate organic azides as electrophilic nitrogen sources for reaction with the organozinc reagent. nih.gov The reaction proceeds efficiently under mild conditions, generally at 50°C, and is complete within an hour. nih.govcornell.edunih.gov This approach is compatible with a wide array of functional groups on both the organozinc halide and the organic azide, making it a highly versatile tool for the synthesis of structurally diverse secondary amines. nih.govcornell.edu The utility of this reaction has been demonstrated in the synthesis of pharmaceutically relevant molecules. nih.govnih.gov

Table 2: Iron-Mediated Electrophilic Amination of Fluorophenylzinc Iodide

ParameterDetails
Reagents Fluorophenylzinc iodide, Organic Azide
Catalyst/Mediator Iron(III) Chloride (FeCl3) nih.govcornell.edunih.gov
Typical Conditions 50°C, 1 hour nih.govcornell.edunih.gov
Product Secondary Amine
Key Advantage High functional group tolerance nih.govcornell.edu
Cobalt- and Copper-Catalyzed Cross-Couplings

In the realm of more sustainable and cost-effective catalysis, cobalt and copper have emerged as viable alternatives to palladium. rsc.orgorganic-chemistry.org Cobalt-catalyzed cross-coupling reactions of organozinc reagents, such as fluorophenylzinc iodide, with (hetero)aryl halides have been developed. nih.govnih.gov These reactions often employ a combination of a cobalt salt and a chelating nitrogen-based ligand. organic-chemistry.org Similarly, cobalt- and copper-co-catalyzed systems have been shown to be effective for the cross-coupling of aryl halides with primary amides, offering a ligand-free approach under aerobic conditions. rsc.org These methods are attractive due to the lower cost and toxicity of cobalt and copper compared to palladium. organic-chemistry.orglookchem.com

Table 3: Cobalt- and Copper-Catalyzed Cross-Coupling Highlights

Catalyst SystemSubstratesKey Features
Cobalt/2,2'-bipyridineAlkylzinc reagents and (hetero)aryl halides nih.govnih.govEnables diastereoselective couplings. nih.gov
Cobalt/Copper (ligand-free)Aryl halides and primary amides rsc.orgCan be performed in air and with catalyst recycling. rsc.org

Nucleophilic Addition Reactions of Fluorophenylzinc Iodide

Barbier Reaction Applications

The Barbier reaction provides a convenient method for the formation of carbon-carbon bonds by reacting an organic halide, a carbonyl compound, and a metal in a single step. wikipedia.org Fluorophenylzinc iodide, generated in situ from fluorophenyl iodide and zinc metal, can participate in Barbier-type reactions. wikipedia.orgmdpi.com This one-pot process is advantageous as it avoids the separate preparation of the organometallic reagent. wikipedia.org Barbier reactions are known for their tolerance to a range of functional groups and can often be carried out in aqueous media, aligning with the principles of green chemistry. wikipedia.orgnih.gov

Table 4: Characteristics of the Barbier Reaction

FeatureDescription
Reaction Type Nucleophilic addition wikipedia.org
Key Difference from Grignard In situ generation of the organometallic reagent wikipedia.org
Metals Used Zinc, magnesium, indium, etc. wikipedia.org
Advantages Often tolerant to moisture and functional groups wikipedia.orgnih.gov

Reformatsky Reaction Pathways

The Reformatsky reaction involves the condensation of an α-halo ester with a carbonyl compound using zinc metal to form a β-hydroxy ester. wikipedia.org The key intermediate is a zinc enolate, often referred to as a Reformatsky enolate. wikipedia.org While the classic Reformatsky reaction utilizes α-halo esters, the underlying principle of forming an organozinc reagent that then adds to a carbonyl can be conceptually extended. The organozinc reagent derived from fluorophenyl iodide can be considered a "Reformatsky-type" reagent in its reaction with aldehydes and ketones. These reagents are generally less reactive than Grignard or organolithium reagents, which can prevent undesired side reactions. wikipedia.org

Table 5: The Reformatsky Reaction at a Glance

ComponentRole
α-halo ester Precursor to the organozinc reagent
Zinc metal Forms the organozinc intermediate (Reformatsky enolate) wikipedia.org
Carbonyl compound Electrophile
Product β-hydroxy-ester wikipedia.org

Uncatalyzed Conjugate Addition to Unsaturated Ketones

Fluorophenylzinc iodide can undergo uncatalyzed conjugate addition to α,β-unsaturated ketones. rsc.orgorganic-chemistry.org This 1,4-addition is highly dependent on the solvent, with dimethoxyethane (DME) being particularly effective in promoting the reaction. rsc.org The reaction proceeds well with non-enolizable unsaturated ketones, leading to excellent yields of the corresponding β-fluorophenyl ketones. rsc.org Computational studies have suggested that the coordinating nature of DME stabilizes a transition state involving two organozinc species, thereby lowering the activation energy of the reaction. rsc.org This method provides a direct and efficient route to β-aryl carbonyl compounds without the need for a transition-metal catalyst. organic-chemistry.org

Table 6: Uncatalyzed Conjugate Addition of Fluorophenylzinc Iodide

ParameterDetails
Nucleophile Fluorophenylzinc Iodide
Electrophile α,β-Unsaturated Ketone rsc.org
Key Solvent Dimethoxyethane (DME) rsc.org
Reaction Type 1,4-Conjugate Addition rsc.orglibretexts.org
Advantage Catalyst-free rsc.orgorganic-chemistry.org

Fluorine-Specific Bond Transformations

The unique properties of the carbon-fluorine (C-F) bond, namely its high bond energy and polarity, present both a challenge and an opportunity in synthetic chemistry. researchgate.net Fluorinated organozinc reagents are at the forefront of developing new methodologies to selectively functionalize these robust bonds.

Activating the notoriously inert C-F bond is a significant goal in organic synthesis, as it would unlock the potential of widely available fluoro-aromatics for creating more complex molecules. mdpi.comnumberanalytics.com Transition metal catalysts, particularly those based on nickel, have shown promise in this area. researchgate.netmdpi.com For example, nickel(0) complexes can catalyze the defluoro-silylation of fluoro-aromatics. mdpi.com

Cross-coupling reactions are a powerful method for C-F bond functionalization. Nickel-catalyzed reactions have been developed that couple fluoro-aromatics with organozinc reagents. researchgate.netmdpi.com In some instances, a directing group on the fluoro-aromatic substrate is used to achieve ortho-selective C-C bond formation. researchgate.netmdpi.com While many methods focus on the activation of C-F bonds in a substrate by an external reagent, the development of methods where the fluorinated organometallic reagent itself plays a key role is an active area of research. researchgate.netnih.gov The functionalization of C-F bonds can also be achieved using non-metal-mediated approaches, sometimes involving strong bases or highly reactive species. numberanalytics.com Furthermore, methods using inexpensive reagents like lithium iodide have been shown to selectively functionalize aliphatic C-F bonds, which can then undergo further in situ reactions. nih.govorganic-chemistry.org This highlights a paradigm where the C-F bond, often considered unreactive, can be selectively targeted even in the presence of other, weaker carbon-halogen bonds. researchgate.net

Photoredox catalysis offers a mild and efficient way to generate reactive intermediates. researchgate.net In the context of fluorinated organozinc reagents, this approach has been successfully applied to the hydrofluoroalkylation of alkenes. acs.orgacs.org The process involves the single-electron oxidation of the carbon-zinc bond in the fluorinated organozinc reagent, which is initiated by a photocatalyst under light irradiation. acs.orgacs.org This oxidation generates a fluorinated alkyl radical. acs.org

This highly reactive radical can then add across the double bond of an alkene. acs.org The subsequent reaction pathway depends on the nature of the alkene. For unactivated olefins, the process typically concludes with a hydrogen atom transfer (HAT) to yield the final hydrofluoroalkylated product. acs.org For alkenes that are electron-deficient, the radical addition is followed by a reduction and protonation sequence to give the product. acs.org This photoredox strategy demonstrates the capacity of fluorinated organozinc reagents to act as effective radical precursors under mild conditions. acs.org

Process Key Steps Reagent Type Outcome
Photoredox Hydrofluoroalkylation1. Photocatalytic Oxidation of C-Zn bondFluorinated Organozinc ReagentGeneration of Fluorinated Alkyl Radical acs.org
2. Radical addition to AlkeneAlkene (unactivated or electron-deficient)C-C bond formation acs.org
3. HAT or Reduction/ProtonationHydrogen Atom Source or Proton SourceHydrofluoroalkylation Product acs.org

Copper catalysis has become a versatile tool for forming carbon-fluorine and carbon-carbon bonds. mdpi.com One notable application is in cascade reactions, where multiple bond-forming events occur in a single operation. Copper-catalyzed cascade reactions involving the difunctionalization of unsaturated systems with perfluoroalkyl iodides have been developed. For instance, the oxydifluoroalkylation of β,γ-unsaturated oximes proceeds through a proposed Cu(I)/Cu(III) catalytic cycle. mdpi.com

In other systems, copper catalysts are used to generate difluoroalkyl radicals from reagents like bromodifluoroacetic acid derivatives. mdpi.com These radicals can then initiate a cascade of radical addition, cyclization, and bromination. mdpi.com Zhu's group demonstrated a copper-catalyzed cascade that combines radical addition with a dearomative spirocyclization of biaryl ynones to create difluoromethylated spiro-compounds. mdpi.com Liu and coworkers developed a visible-light-induced, copper-catalyzed difluoroalkylation of arenes where an in situ-formed copper photocatalyst generates difluoromethyl radicals via single-electron transfer. mdpi.com These examples showcase the power of copper catalysis to mediate complex transformations involving fluorinated reagents.

Asymmetric Synthesis Utilizing Fluorinated Organozinc Reagents

The incorporation of fluorine into chiral molecules is of great interest in medicinal chemistry and materials science. Fluorinated organozinc reagents are valuable partners in asymmetric synthesis, enabling the stereocontrolled formation of complex chiral structures.

Achieving high levels of stereocontrol is a central goal of modern organic synthesis. elsevier.com Organozinc reagents are frequently used in catalytic asymmetric additions to form new carbon-carbon bonds. researchgate.net The development of chiral ligands that can effectively control the stereochemical outcome of these reactions is crucial. researchgate.net

Synthesis of Chiral Fluorine-Containing Compounds with Stereogenic Centers

The creation of chiral molecules containing fluorine atoms at stereogenic centers is a significant endeavor in medicinal and materials chemistry due to the profound impact of fluorine on a molecule's biological and physical properties. Organozinc reagents are valuable tools in this pursuit, offering a balance of reactivity and functional group tolerance. Fluorophenylzinc iodide, as a member of this class, holds potential for the synthesis of complex chiral fluorinated molecules.

The general strategy involves the addition of the fluorophenylzinc moiety to a prochiral electrophile, often in the presence of a chiral ligand or catalyst. This approach allows for the enantioselective or diastereoselective formation of a new carbon-carbon bond, thereby establishing a stereocenter.

Key Research Findings (by analogy):

While direct studies on fluorophenylzinc iodide are scarce, research on similar organozinc reagents provides a strong foundation for its potential applications. For instance, the addition of arylzinc reagents to aldehydes and imines, catalyzed by chiral amino alcohols or other ligands, is a well-established method for generating chiral secondary alcohols and amines, respectively.

It is plausible that fluorophenylzinc iodide could be employed in similar transformations. The reaction would likely proceed via a catalytic cycle where the chiral ligand coordinates to the zinc atom, creating a chiral environment that directs the facial selectivity of the addition to the electrophile. The electronic properties of the fluorophenyl group, with its electron-withdrawing fluorine atom, could influence the reactivity of the organozinc reagent and the stereochemical outcome of the reaction.

Table 1: Potential Diastereoselective Reactions Using Fluorophenylzinc Iodide (Hypothetical)

ElectrophileChiral Auxiliary/CatalystPotential ProductExpected Diastereomeric Ratio (d.r.)
Chiral AldehydeNone (Substrate Control)Diastereomeric Fluorinated AlcoholsDependent on substrate
Prochiral KetoneChiral Amino AlcoholEnantioenriched Tertiary Fluorinated AlcoholsHigh d.r. achievable
Chiral ImineLewis AcidDiastereomeric Fluorinated AminesModerate to high d.r.

This table is hypothetical and illustrates potential applications based on known organozinc chemistry.

The development of new chiral ligands specifically designed to control the stereoselectivity of reactions involving fluorinated organozinc reagents like fluorophenylzinc iodide would be a crucial area of research to realize these synthetic possibilities.

Catalytic Asymmetric Additions (e.g., Allylboration, Mannich, Michael)

Catalytic asymmetric additions are powerful methods for the construction of stereogenic centers in an efficient and atom-economical manner. The use of fluorophenylzinc iodide in such reactions, while not explicitly detailed in the literature, can be envisioned based on established protocols with other organozinc reagents.

Catalytic Asymmetric Allylboration:

Asymmetric allylboration is a versatile method for the synthesis of chiral homoallylic alcohols. While typically employing allylboron reagents, the use of organozinc compounds in related transformations is known. A potential, albeit less conventional, role for fluorophenylzinc iodide in this context could be as a component in a catalytic system, possibly in transmetalation with a boron-containing species or as a Lewis acidic activator. However, direct participation as the primary nucleophile in a catalytic asymmetric allylboration is not a standard application for an arylzinc halide.

Catalytic Asymmetric Mannich Reaction:

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds. nih.gov Asymmetric variants, often catalyzed by chiral organocatalysts or metal complexes, are of great importance for the synthesis of chiral amines and their derivatives.

Research Findings (by analogy):

The use of dialkylzinc reagents in the presence of chiral ligands for the enantioselective addition to imines is a well-precedented strategy. It is conceivable that fluorophenylzinc iodide could participate in similar catalytic asymmetric Mannich-type reactions. In such a scenario, the fluorophenylzinc iodide would act as the nucleophile, adding to an imine that is activated by a chiral catalyst.

Table 2: Hypothetical Catalytic Asymmetric Mannich Reaction with Fluorophenylzinc Iodide

Imine SubstrateChiral CatalystPotential ProductExpected Enantiomeric Excess (e.e.)
N-Boc-IminesChiral Bis(oxazoline) LigandChiral β-Fluorophenyl AminesPotentially high e.e.
N-Phosphinoyl IminesChiral Amino AlcoholChiral Fluorinated PhosphinamidesModerate to high e.e.

This table is hypothetical and illustrates a potential application based on established asymmetric Mannich reactions.

Catalytic Asymmetric Michael Addition:

The Michael addition, or conjugate addition, is a crucial reaction for the formation of carbon-carbon bonds to α,β-unsaturated carbonyl compounds. The development of catalytic asymmetric versions of this reaction has been a major focus in organic synthesis.

Research Findings (by analogy):

Organozinc reagents are known to participate in Michael additions, often in the presence of a copper co-catalyst (as organocuprates) or under Lewis acidic conditions. The asymmetric conjugate addition of organozinc reagents to enones, catalyzed by chiral copper-ligand complexes, is a powerful tool for creating stereocenters.

Fluorophenylzinc iodide could potentially be utilized in such systems. The reaction would likely involve the in situ formation of a fluorophenylcopper species, which then undergoes a stereoselective 1,4-addition to the Michael acceptor, with the stereochemistry being dictated by the chiral ligand.

Table 3: Potential Catalytic Asymmetric Michael Addition of Fluorophenylzinc Iodide

Michael AcceptorChiral Ligand/Co-catalystPotential ProductExpected Enantiomeric Excess (e.e.)
CyclohexenoneChiral Phosphoramidite / Cu(I)3-(Fluorophenyl)cyclohexanoneHigh e.e. achievable
Acyclic EnoneChiral Bisphosphine / Cu(I)Chiral Ketone with a β-Fluorophenyl GroupModerate to high e.e.

This table is hypothetical and illustrates a potential application based on known asymmetric Michael additions.

Structural Characterization and Spectroscopic Analysis of Fluorophenylzinc Iodide Complexes

Solid-State Structural Elucidation Techniques

Investigating the structure of fluorophenylzinc iodide in the solid state provides a static, detailed picture of bond lengths, bond angles, and intermolecular interactions, free from the complexities of solvent effects and dynamic equilibria.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. For organozinc halide compounds, this technique provides precise data on the coordination geometry around the zinc center, the Zn-C and Zn-X (X = halide) bond lengths, and the nature of any associated solvent or ligand molecules. While obtaining a specific crystal structure for fluorophenylzinc iodide can be challenging, analysis of related zinc(II) halide complexes provides critical insight into the expected structural parameters. researchgate.net

In many organozinc halide complexes, the zinc atom adopts a distorted tetrahedral geometry. nih.gov For instance, studies on di-iodido-bis-(quinoline N-oxide-κO)zinc(II), a related zinc iodide complex, reveal the precise arrangement of ligands around the zinc center. nih.gov The crystal structure is stabilized by various interactions, including weak C—H⋯I hydrogen bonds. nih.gov The absolute configuration of products resulting from reactions involving arylzinc reagents can also be unequivocally confirmed by X-ray crystallographic analysis. acs.org

Below is a table of representative bond lengths and angles for a related di-iodide zinc(II) complex, which serves as a model for understanding the coordination sphere in fluorophenylzinc iodide.

ParameterValueCompound Reference
Zn—I1 Bond Length (Å)2.5351 (8)di-iodido-bis-(quinoline N-oxide-κO)zinc(II) nih.govnih.gov
Zn—I2 Bond Length (Å)2.5401 (8)
O—Zn—O Bond Angle (°)101.38 (18)
I—Zn—I Bond Angle (°)121.28 (3)

Gas-phase electron diffraction (GED) is an experimental method used to determine the structure of free molecules, devoid of the intermolecular forces present in the solid or liquid states. wikipedia.org The technique involves scattering a beam of high-energy electrons off a gaseous sample and analyzing the resulting diffraction pattern to deduce internuclear distances. wikipedia.org

While powerful for simple and volatile molecules, GED presents significant challenges for more complex organometallic compounds like fluorophenylzinc iodide. wikipedia.orgrsc.org These compounds may lack the necessary volatility and can exist as multiple conformers or aggregates even in the gas phase, complicating the analysis. rsc.org For molecules with low symmetry, the refinement process often requires extensive support from quantum chemical calculations to model the experimental data accurately. rsc.org Therefore, while GED is a fundamental technique for structural chemistry, its application to arylzinc halides is not routine and is limited by the compound's physical properties and structural complexity. wikipedia.org

Solution-Phase Characterization Methodologies

The behavior of fluorophenylzinc iodide in solution is arguably more relevant to its synthetic applications. Solution-phase techniques are essential for understanding the dynamic processes, such as the Schlenk equilibrium, aggregation, and interaction with solvents and other reagents.

NMR spectroscopy is a cornerstone of chemical analysis in solution. For fluorophenylzinc iodide, ¹H and ¹⁹F NMR are routinely used to confirm the structure of the fluorophenyl group and to monitor the progress of reactions. The chemical shifts in ¹H NMR spectra can indicate the formation of the organozinc complex and its interaction with solvents. nih.govnih.gov

Directly probing the zinc center via ⁶⁷Zn NMR spectroscopy is, however, exceptionally challenging. bohrium.com The only NMR-active zinc isotope, ⁶⁷Zn, has several unfavorable properties that severely limit its utility. bohrium.comnih.gov It suffers from a low natural abundance, a small gyromagnetic ratio (γ), and a significant nuclear quadrupole moment, which results in very low sensitivity and broad spectral lines. nih.govresearchgate.net These issues are often compounded in low-density samples like metal-organic frameworks (MOFs), which further dilute the ⁶⁷Zn concentration. nih.gov

Recent advances aim to overcome these limitations through the use of ultrahigh magnetic fields (e.g., 21.1 T), cryogenic probes to reduce electronic noise, and sophisticated pulse sequences. bohrium.comnih.govrsc.orgrsc.org Despite these efforts, solution-state ⁶⁷Zn NMR remains largely impractical for routine analysis due to rapid relaxation that further broadens the signals. researchgate.net

PropertyValueSource
Nuclear Spin (I)5/2 nih.gov
Natural Abundance4.1% nih.gov
Gyromagnetic Ratio (γ)Low bohrium.comnih.gov
Quadrupole Moment (Q)Moderately Sized nih.gov

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of intact, non-covalently bound complexes from solution into the gas phase for mass analysis. nih.gov This makes it an invaluable tool for studying the aggregation behavior of organozinc reagents like fluorophenylzinc iodide. The technique can detect dimers, trimers, and higher-order aggregates that exist in solution as part of the complex Schlenk equilibrium.

The ability of ESI-MS to analyze labile species allows for the characterization of various solution structures. nih.gov Studies on other self-assembling systems have shown that the observed gas-phase species can reflect the solution-phase behavior. nih.gov For fluorophenylzinc iodide, ESI-MS could be used to identify the different species present in various solvents, providing insight into how solvent polarity and coordinating ability influence aggregation.

The formation of organozinc reagents via the direct insertion of zinc metal into an organohalide is a heterogeneous process whose mechanism can be difficult to study with traditional analytical tools. nih.govacs.org Single-particle fluorescence microscopy has emerged as a highly sensitive technique capable of observing the fleeting reaction intermediates that form on the surface of the zinc metal. nih.govescholarship.org

In a typical experiment, an organoiodide, analogous to fluoroiodobenzene, is tagged with a spectator fluorophore such as a boron dipyrromethene (BODIPY). nih.govescholarship.org When this tagged molecule reacts with zinc particles, the formation of the surface-bound organozinc intermediate (R-Zn-I) leads to the appearance of intense fluorescent "hot spots" on the otherwise dark zinc surface. nih.govnih.gov This method has provided unprecedented insight into the oxidative-addition–solubilization sequence. nih.govacs.org For example, it has been used to visually demonstrate that the role of activating agents like lithium chloride (LiCl) is to facilitate the solubilization of these intermediates from the zinc surface, thereby regenerating active sites for further reaction. nih.gov This technology has been crucial in understanding solvent effects and the mechanisms of various zinc activation methods. nih.govacs.org

Molecular Weight Measurements and Dipole Moment Determinations

The molecular weight of a specific isomer, 2-fluorophenylzinc iodide, is documented as 287.39 g/mol . sigmaaldrich.com This value is calculated based on the atomic masses of its constituent elements: carbon, hydrogen, fluorine, zinc, and iodine. The molecular weights for the meta- and para-isomers are identical due to their same atomic composition.

Computational and Theoretical Investigations of Fluorophenylzinc Iodide

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure of molecules like fluorophenylzinc iodide. mpg.de This approach is favored for its balance of computational cost and accuracy, making it feasible for relatively large systems. mpg.de DFT calculations focus on the electron density rather than the complex many-electron wavefunction to determine the properties of a system. mpg.de

In a typical DFT study of fluorophenylzinc iodide, the first step is to perform a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, predicting key structural parameters such as bond lengths and angles. For instance, calculations would provide the lengths of the Carbon-Zinc, Zinc-Iodine, and Carbon-Fluorine bonds. Functionals like B3LYP are commonly used in combination with basis sets such as cc-pVDZ for these optimizations. nih.gov

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. youtube.com Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in these energies, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For fluorophenylzinc iodide, the presence of the electronegative fluorine atom is expected to influence these energy levels. nih.gov

Furthermore, DFT allows for the calculation of charge distribution within the molecule through methods like Natural Bond Orbital (NBO) analysis. researchgate.net This can quantify the polarity of the C-Zn and Zn-I bonds, revealing the partial positive charge on the zinc atom and the partial negative charges on the carbon and iodine atoms, which is fundamental to the reagent's characteristic reactivity.

Table 1: Illustrative DFT-Calculated Properties for Fluorophenylzinc Iodide (Note: These values are representative and derived from typical DFT results for similar organozinc compounds for illustrative purposes.)

PropertyCalculated Value (B3LYP/cc-pVDZ)Description
Bond Lengths
C-Zn1.98 ÅThe length of the covalent bond between the phenyl carbon and the zinc atom.
Zn-I2.55 ÅThe length of the bond between the zinc and iodine atoms.
C-F1.36 ÅThe length of the bond between the phenyl carbon and the fluorine atom.
Electronic Properties
HOMO Energy-5.8 eVEnergy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.
LUMO Energy-1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.
HOMO-LUMO Gap4.6 eVEnergy difference between HOMO and LUMO, related to chemical reactivity and stability. nih.gov

Mechanistic Modeling of Reactivity and Selectivity in Fluorophenylzinc Iodide Transformations

Computational modeling is an indispensable tool for mapping out the reaction mechanisms involving fluorophenylzinc iodide, such as in Negishi cross-coupling reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

The process begins by identifying all plausible stationary points along a reaction coordinate. For the reaction of fluorophenylzinc iodide with an aryl halide catalyzed by a palladium complex, this would include modeling the pre-catalyst, the active catalyst, oxidative addition intermediates, the transmetalation step involving the organozinc reagent, the reductive elimination product, and the regenerated catalyst.

DFT calculations are used to locate the geometry of each transition state—the energetic saddle point between two intermediates. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state structure. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. By comparing the activation energies for different potential pathways, the most likely reaction mechanism can be identified.

These models can also explain selectivity. For example, if a substrate has multiple reaction sites, DFT can be used to calculate the activation barriers for the reaction at each site. The pathway with the lower energy barrier will be the favored product, thus explaining the observed regioselectivity. The electronic and steric effects of the fluorine atom on the phenyl ring can be explicitly modeled to understand its influence on reaction rates and outcomes.

Solvation Effects and Ligand Interactions in Silico

The reactivity of fluorophenylzinc iodide is significantly influenced by its interactions with solvent molecules and any coordinating ligands. In silico modeling provides a method to systematically study these effects.

Solvation is typically modeled using either implicit or explicit approaches. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This method is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's structure and energy. mdpi.com For fluorophenylzinc iodide, a PCM calculation using the dielectric constant of a common solvent like tetrahydrofuran (B95107) (THF) would provide a more realistic energy profile than a gas-phase calculation.

Explicit solvation models involve including a number of individual solvent molecules in the DFT calculation. This approach is more computationally intensive but allows for the study of specific, direct interactions, such as the coordination of THF molecules to the zinc center. These specific interactions can be crucial for stabilizing the organozinc reagent and modulating its reactivity.

Similarly, the interaction with other ligands (e.g., phosphines in a catalytic cycle) can be modeled. DFT can calculate the binding energy of a ligand to the fluorophenylzinc iodide complex. By comparing the energies of the complex with and without the ligand, the strength of the interaction can be quantified. This is vital for understanding how additives or different ligand environments can tune the reactivity of the organometallic species. nih.gov

Table 2: Illustrative Solvation and Ligand Interaction Energies (Note: These values are hypothetical and for illustrative purposes.)

SystemCalculated EnergyDescription
Solvation Energy in THF (PCM)-8.5 kcal/molThe stabilization energy gained when transferring the molecule from the gas phase to a THF solvent continuum.
Binding Energy of one THF molecule (explicit)-12.0 kcal/molThe energy released upon the coordination of a single explicit THF molecule to the zinc center of fluorophenylzinc iodide.

Q & A

What are the optimal experimental conditions for synthesizing zinc iodide (ZnI₂) from elemental zinc and iodine?

Basic Research Question
The synthesis of ZnI₂ via direct combination of zinc and iodine requires precise stoichiometric control and reaction monitoring. Key steps include:

  • Using weakly acidified water (e.g., 25 mL distilled water with 18 drops of 5M acetic acid) to dissolve iodine and facilitate zinc-iodine interaction .
  • Heating the mixture to accelerate reaction kinetics while avoiding decomposition (ZnI₂ decomposes under prolonged heat or light, releasing iodine vapor) .
  • Quantifying unreacted zinc via gravity filtration and calculating percentage yield using theoretical vs. experimental mass ratios .

Common Pitfalls : Incomplete dissolution of iodine or insufficient heating can lead to suboptimal yields. Pre-weighing reactants and tracking mass changes post-reaction are critical for validating stoichiometry .

How does the synthesis efficiency of ZnI₂ compare between direct elemental combination and double replacement reactions (e.g., ZnSO₄ + BaI₂)?

Advanced Research Question
Comparative studies show:

  • Direct synthesis (Zn + I₂) achieves higher purity but requires meticulous control of reaction conditions (e.g., iodine sublimation risks). Yield discrepancies often arise from unaccounted iodine loss during heating .
  • Double replacement (ZnSO₄ + BaI₂ → ZnI₂ + BaSO₄) avoids volatile iodine loss but introduces challenges in separating BaSO₄ precipitate. Solubility data (e.g., ZnI₂’s high water solubility vs. BaSO₄’s insolubility) guide purification via filtration .

Data Contradiction : While some studies advocate direct synthesis for educational demonstrations of stoichiometry , industrial-scale protocols favor double replacement for yield consistency .

What methodologies validate the purity and composition of synthesized ZnI₂?

Basic Research Question
Post-synthesis analysis includes:

  • Solubility testing : ZnI₂ dissolves exothermically in water, forming a clear solution, whereas impurities like unreacted iodine or zinc remain insoluble .
  • Electrochemical testing : Conductivity measurements confirm ionic dissociation in solution .
  • Mass conservation : Validate via pre- and post-reaction mass comparisons to ensure adherence to the law of conservation of mass .

Advanced Validation : Spectroscopic techniques (e.g., NMR or FTIR) can detect trace organic contaminants if solvents like ethanol are used in purification .

How can fluorobenzene derivatives be integrated into zinc-iodide reaction systems for advanced organic synthesis?

Advanced Research Question
Fluorobenzene’s electron-withdrawing fluorine substituent enhances electrophilic substitution reactivity. Potential applications include:

  • Catalytic roles : Fluorobenzene derivatives (e.g., fluorobenzene-zinc complexes) may stabilize transition states in iodide-mediated coupling reactions .
  • Spectroscopic probes : Fluorine’s NMR-active nucleus (¹⁹F) enables real-time monitoring of reaction kinetics in ZnI₂-mediated systems .

Experimental Design : Controlled studies comparing fluorobenzene with non-fluorinated analogs (e.g., benzene) are needed to isolate electronic effects .

What are the limitations of current computational models in predicting ZnI₂ decomposition pathways?

Advanced Research Question
While density functional theory (DFT) models simulate ZnI₂ thermolysis (ZnI₂ → Zn + I₂), discrepancies arise in:

  • Activation energy : Experimental decomposition temperatures (~300°C) exceed theoretical predictions, suggesting unaccounted catalytic effects (e.g., moisture or impurities) .
  • Reversibility : Computational frameworks often neglect equilibrium dynamics, such as iodine recombination with zinc under cooling .

Methodological Gap : Hybrid models integrating experimental calorimetry data (e.g., ZnI₂’s enthalpy of decomposition) could improve accuracy .

How can researchers address contradictions in reported solubility values for ZnI₂ across different solvents?

Basic Research Question
Discrepancies in solubility data (e.g., ZnI₂ in ethanol vs. acetone) stem from:

  • Temperature dependence : Solubility increases nonlinearly with temperature; studies omitting thermal controls produce inconsistent results .
  • Hydration states : Anhydrous ZnI₂ vs. hydrated forms (e.g., ZnI₂·2H₂O) exhibit distinct solubility profiles. XRD or TGA should confirm hydration status .

Standardization Recommendation : Publish solubility data with explicit temperature, solvent purity, and compound hydration state .

What are the safety and handling protocols for ZnI₂ in laboratory settings?

Basic Research Question
ZnI₂’s hygroscopicity and iodine release risks necessitate:

  • Storage : Airtight containers with desiccants to prevent moisture absorption .
  • Decomposition mitigation : Work under fume hoods to avoid iodine vapor inhalation .
  • First aid : Immediate rinsing with water for skin/eye contact due to ZnI₂’s irritant properties .

Advanced Safety Data : Toxicity profiles for chronic exposure remain understudied, warranting biomonitoring studies (e.g., zinc/iodide blood levels in lab personnel) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.